2-(Octyloxy)benzonitrile
Overview
Description
SDZ NVI 085 is a compound known for its central nervous system stimulatory effects. It primarily acts through the alpha-1 adrenoceptor subtype and exhibits anti-cataplexy and anti-stroke activities. Additionally, SDZ NVI 085 has significant alertness effects and can be used to study various types of excessive sleepiness .
Preparation Methods
The synthetic routes and reaction conditions for SDZ NVI 085 are not extensively detailed in publicly available sources. it is known that the compound is synthesized and handled under specific conditions to maintain its purity and efficacy. Industrial production methods would likely involve large-scale synthesis under controlled environments to ensure consistency and quality .
Chemical Reactions Analysis
SDZ NVI 085 undergoes various chemical reactions, primarily involving its interaction with alpha-1 adrenoceptors. The compound behaves as a partial agonist with a maximal response of about 75%. It is not inhibited by chloroethylclonidine, indicating its specificity towards certain receptor subtypes . Common reagents and conditions used in these reactions include adrenergic receptor agonists and specific inhibitors to study its effects on different biological pathways .
Scientific Research Applications
SDZ NVI 085 has a wide range of scientific research applications:
Neurology: It is used to study disorders related to rapid eye movement sleep, such as cataplexy and narcolepsy.
Pharmacology: Researchers use SDZ NVI 085 to investigate the role of alpha-1 adrenoceptors in various physiological and pathological conditions.
Therapeutics: The compound’s alertness effects make it a candidate for studying treatments for excessive sleepiness and related disorders.
Biological Studies: SDZ NVI 085 is used to explore the mechanisms of action of adrenergic receptors and their impact on central nervous system functions.
Mechanism of Action
SDZ NVI 085 exerts its effects primarily through the alpha-1 adrenoceptor subtype. It stimulates these receptors, leading to increased noradrenergic activity, which in turn inhibits cataplexy and enhances alertness. The compound’s mechanism involves the facilitation of alpha-motoneuron activity in the spinal cord, mediated by alpha-1A adrenoceptors .
Comparison with Similar Compounds
SDZ NVI 085 is unique in its selective action on alpha-1 adrenoceptors. Similar compounds include:
Phenylephrine: Another alpha-1 adrenoceptor agonist used for its vasoconstrictive properties.
Methoxamine: An alpha-1 adrenergic receptor agonist used to treat hypotension.
Clonidine: An imidazoline derivative that acts on alpha-2 adrenoceptors but has some affinity for alpha-1 receptors.
SDZ NVI 085 stands out due to its specific action on alpha-1A adrenoceptors and its significant effects on alertness and cataplexy .
Properties
IUPAC Name |
2-octoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11H,2-6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYQEPJBEYRYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403109 | |
Record name | 2-(Octyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-14-1 | |
Record name | 2-(Octyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Octyloxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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